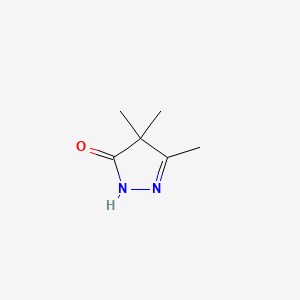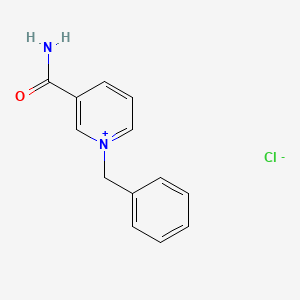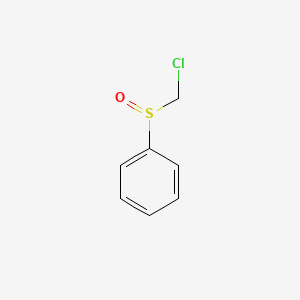![molecular formula C13H19N3O3S B1607483 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 324531-31-9](/img/structure/B1607483.png)
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Descripción general
Descripción
“1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide” is a chemical compound with the molecular formula C13H19N3O3S . It has an average mass of 297.373 Da and a monoisotopic mass of 297.114716 Da . It is also known by other names such as “1-[(4-Methylphenyl)sulfonyl]-4-piperidincarbohydrazid” in German, “1-[(4-Méthylphényl)sulfonyl]-4-pipéridinecarbohydrazide” in French, and “4-Piperidinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, hydrazide” as per ACD/Index Name .
Molecular Structure Analysis
The molecular structure of “1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide” consists of a piperidine ring, which is a common structural motif in organic chemistry. This ring is substituted with a sulfonyl group that is further substituted with a 4-methylphenyl group .Physical And Chemical Properties Analysis
The compound “1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide” has a molecular weight of 297.37 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, showcasing the versatility of this chemical scaffold in generating compounds with significant biological activities. These compounds were synthesized starting from ethyl piperidine-4-carboxylate and characterized using various spectroscopic techniques. The synthesized compounds exhibited excellent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. Molecular docking studies further confirmed their potential as enzyme inhibitors, highlighting their relevance in designing therapeutic agents for conditions like Alzheimer's disease (H. Khalid, A. Rehman, M. Abbasi, 2014).
Anticancer Activity
Another research focus is the exploration of anticancer properties. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized from 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, demonstrated promising anticancer activities. These compounds, through a sequential synthesis process, yielded a variety of propanamide derivatives that were tested for their anticancer potential. Notably, certain derivatives showed strong anticancer activities with low IC50 values, indicating their potential as therapeutic agents against cancer (A. Rehman et al., 2018).
Antioxidant and Anticholinesterase Activity
The synthesis of new sulfonyl hydrazone compounds incorporating piperidine derivatives and their evaluation for antioxidant capacity and anticholinesterase activity have been another area of interest. These studies revealed compounds with significant lipid peroxidation inhibitory activity and notable antioxidant capacities, alongside potent AChE and BChE inhibitory activities. Such findings underscore the potential of these derivatives in treating oxidative stress-related conditions and neurodegenerative disorders (Nurcan Karaman et al., 2016).
Antimicrobial Activity
Research has also extended to the antimicrobial potential of derivatives. The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their evaluation against Gram-negative and Gram-positive bacteria demonstrated moderate to significant activity, highlighting their potential in developing new antimicrobial agents (H. Khalid et al., 2016).
Direcciones Futuras
As for the future directions, it’s hard to predict without specific information on the current research or applications of “1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide”. It’s a specialty product for proteomics research , so its future directions might be closely tied to the advancements in this field.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-8-6-11(7-9-16)13(17)15-14/h2-5,11H,6-9,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSIXGPDJIEVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353270 | |
| Record name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
324531-31-9 | |
| Record name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1607400.png)












